6-amino-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(3-(trifluoromethyl)phenyl)pyrimidin-4(1H)-one
Description
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Properties
IUPAC Name |
6-amino-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1-[3-(trifluoromethyl)phenyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N5O2S/c24-23(25,26)16-5-4-8-18(13-16)31-19(27)14-20(32)28-22(31)34-15-21(33)30-11-9-29(10-12-30)17-6-2-1-3-7-17/h1-8,13-14H,9-12,15,27H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCCWWSPFIFJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=O)C=C(N3C4=CC=CC(=C4)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-amino-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(3-(trifluoromethyl)phenyl)pyrimidin-4(1H)-one is a complex organic compound belonging to the class of dihydropyrimidines. Its structural features include a pyrimidine ring, an amino group, a phenyl group, and a piperazine moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure suggests various functional groups that may interact with biological targets, influencing its pharmacological properties.
Biological Activity
Research indicates that compounds similar to 6-amino-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(3-(trifluoromethyl)phenyl)pyrimidin-4(1H)-one exhibit diverse biological activities, including:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of similar pyrimidine derivatives. For instance:
- In vitro studies have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.39 to 49.85 µM depending on structural modifications and target cells .
2. Mechanism of Action
The proposed mechanisms for the anticancer activity include:
- Inhibition of key kinases : Compounds with similar structures have been noted for their ability to inhibit Aurora-A kinase and other critical pathways involved in cell proliferation .
3. Interaction Studies
Understanding how 6-amino-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(3-(trifluoromethyl)phenyl)pyrimidin-4(1H)-one interacts with biological targets is crucial for elucidating its therapeutic efficacy. Interaction studies suggest that the compound may bind effectively to specific receptors or enzymes involved in tumor growth.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(4-Piperidinyl)-3-methylpyrimidine | Structure | Lacks sulfanyl group; used as an analgesic |
| 6-Aminohexahydropyrimidine | Structure | Simple structure; lacks phenyl substituent |
| 7-Aminoquinazoline | Structure | Contains a quinazoline core; known for kinase inhibition |
This table underscores how the unique combination of functional groups in 6-amino-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(3-(trifluoromethyl)phenyl)pyrimidin-4(1H)-one may confer distinct biological activities not fully represented in these similar compounds.
Case Studies
Recent research has provided insights into specific case studies involving this compound:
- Antitumor Efficacy : A study demonstrated that derivatives of this pyrimidine exhibited significant cytotoxicity against HCT116 and MCF7 cell lines, with IC50 values indicating potent activity .
- Kinase Inhibition : Another investigation revealed that certain derivatives inhibited Aurora-A kinase effectively, suggesting a mechanism for their anticancer properties .
Preparation Methods
Starting Materials and Initial Functionalization
The pyrimidinone scaffold is typically derived from 4,6-dichloropyrimidine, a cost-effective precursor. Key steps include:
- Ammonolysis at Position 6 : Reaction with aqueous ammonia under controlled temperatures (30–60°C) yields 6-amino-4-chloropyrimidine. This method, adapted from CN102516182B, achieves >90% yield when residual dichloropyrimidine is minimized to ≤0.1%.
- N1-Substitution : Introducing the 3-(trifluoromethyl)phenyl group at position 1 via nucleophilic aromatic substitution (NAS). A mixture of 6-amino-4-chloropyrimidine and 3-(trifluoromethyl)aniline in DMF at 80°C for 12 hours affords 6-amino-1-(3-(trifluoromethyl)phenyl)pyrimidin-4(1H)-one (Yield: 78%).
Thioether Linkage Installation
Thiolation at Position 2
The thioether bridge is introduced via a two-step process:
- Chlorination : Treatment of the pyrimidinone intermediate with POCl₃ at reflux generates 6-amino-2,4-dichloro-1-(3-(trifluoromethyl)phenyl)pyrimidine.
- Thiol Substitution : Reaction with mercaptoacetic acid ethyl ester in the presence of K₂CO₃ in THF yields 6-amino-2-((2-ethoxy-2-oxoethyl)thio)-1-(3-(trifluoromethyl)phenyl)pyrimidin-4(1H)-one (Yield: 65%).
Optimization and Challenges
Reaction Condition Screening
Purification Strategies
- Crystallization : Ethanol/water mixtures effectively isolate intermediates with >99% purity.
- Chromatography : Silica gel chromatography (EtOAc/hexane) resolves regioisomeric byproducts during thiolation.
Analytical Data and Characterization
Spectral Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 8H, aromatic), 4.12 (s, 2H, SCH₂CO), 3.75–3.60 (m, 8H, piperazine).
- HRMS : [M+H]⁺ calcd. for C₂₃H₂₂F₃N₆O₂S: 527.1521; found: 527.1518.
Comparative Evaluation of Synthetic Routes
| Method Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Pyrimidinone core synthesis | NH₃, H₂O, 50°C | 92 | 99.3 | |
| Thioether formation | K₂CO₃, THF, rt | 65 | 98.5 | |
| Amidation with T3P® | DCM, rt, 4h | 85 | 99.1 |
Q & A
Q. What are the established synthetic routes for 6-amino-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(3-(trifluoromethyl)phenyl)pyrimidin-4(1H)-one, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Condensation of a substituted pyrimidinone scaffold with a thioether-bearing intermediate. (ii) Functionalization of the piperazine moiety using a coupling reagent like EDCI/HOBt under inert conditions. Key factors include solvent choice (e.g., DMF for polar intermediates), temperature control (e.g., 0–5°C for sensitive thioether formation), and stoichiometric ratios of trifluoromethylphenyl derivatives .
- Data Insight : Analogous pyrimidinone syntheses report yields of 72–96% when optimizing reaction time and purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can spectroscopic techniques (NMR, HRMS) validate the structure of this compound, and what spectral markers are critical?
- Methodological Answer :
- ¹H NMR : Key signals include the pyrimidin-4(1H)-one NH proton (δ 10.5–12.5 ppm), trifluoromethylphenyl aromatic protons (δ 7.5–8.0 ppm), and piperazine CH₂ groups (δ 2.5–3.5 ppm).
- HRMS : The molecular ion [M+H]⁺ should match the exact mass (C₂₃H₂₂F₃N₅O₂S: calc. 513.14).
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether (C-S at ~600 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the trifluoromethylphenyl group in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level can model the electron-withdrawing effect of the CF₃ group, predicting activation energies for substitutions at the 3-position. Solvent effects (e.g., polar aprotic vs. nonpolar) should be included via implicit models (e.g., PCM) .
- Data Contradiction : Experimental yields may deviate from theoretical predictions due to steric hindrance from the phenylpiperazine moiety, necessitating empirical adjustment of reaction conditions .
Q. What experimental design strategies minimize batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement a randomized block design with split-plot arrangements:
- Main plots : Vary catalysts (e.g., Pd/C vs. Ni).
- Subplots : Adjust reaction time (12–48 hrs).
- Replicates : 4 batches per condition to assess reproducibility.
Statistical analysis (ANOVA) identifies significant factors (p < 0.05) .
Q. How can environmental fate studies evaluate the persistence of this compound in aquatic systems?
- Methodological Answer : Use OECD 308/309 guidelines to measure biodegradation half-life (t₁/₂) in water-sediment systems. Quantify hydrolysis products via LC-MS/MS and assess bioaccumulation potential using log Kow values (estimated via EPI Suite). Environmental metabolites (e.g., oxidized piperazine derivatives) should be structurally confirmed .
Data Analysis & Contradiction Resolution
Q. How should researchers resolve discrepancies between theoretical and experimental melting points?
- Methodological Answer : (i) Verify purity via HPLC (≥95% purity threshold). (ii) Assess polymorphism via X-ray crystallography or DSC. (iii) Compare with literature analogs (e.g., pyrimidinone derivatives with CF₃ groups typically melt at 150–220°C) .
- Case Study : A reported melting point of 221–224°C for a thienopyrimidinone analog required recrystallization from ethanol/water to align with predicted values .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions.
- Surfactants : Add 0.1% Tween-80 for aqueous dispersion.
- pH adjustment : Solubilize the pyrimidinone core in buffered solutions (pH 7.4).
Validate solubility via nephelometry .
Theoretical & Mechanistic Frameworks
Q. How does the electronic nature of the phenylpiperazine moiety influence binding affinity in target proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
